molecular formula C11H9ClF2O2 B2715944 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1781057-79-1

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B2715944
CAS No.: 1781057-79-1
M. Wt: 246.64
InChI Key: UIHUWWOWVMHCHE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (CAS 1781057-79-1) is a versatile cyclobutane-based building block of high interest in medicinal and materials chemistry research. This compound features a carboxylic acid functional group grafted onto a 3,3-difluorocyclobutane scaffold, a motif recognized for its role in modulating the physicochemical properties of molecules, such as metabolic stability, permeability, and conformational rigidity . In organic synthesis, the carboxylic acid group serves as a key handle for further diversification through common transformations such as amidation and esterification . It can be used as a substrate in microwave-assisted reactions to achieve high yields in short reaction times, aligning with green chemistry principles . Furthermore, its structure makes it a potential candidate for use in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating complex molecular libraries from simple precursors . In the field of nanotechnology and materials science, carboxylic acids are extensively employed as surface modifiers for metallic nanoparticles and carbon nanostructures . The carboxyl group provides strong coordination to metal surfaces, helping to stabilize nanoparticles, prevent agglomeration, and control their size and morphology . This surface functionalization is critical for improving the dispersion of nanomaterials within polymer or ceramic matrices, which is essential for developing advanced nanocomposites with tailored optical, catalytic, or mechanical properties . Product Identifiers: • CAS Number: 1781057-79-1 • Molecular Formula: C 11 H 9 ClF 2 O 2 • Molecular Weight: 246.64 g/mol • MDL Number: MFCD30833570 Handling and Safety: This compound is intended for research purposes only and is not for human or veterinary use. Please consult the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(3-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHUWWOWVMHCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781057-79-1
Record name 1-(3-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylacetic acid with difluorocarbene, generated in situ from a difluoromethylene precursor, under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Degradation Pathways Under Stress Conditions

The compound undergoes specific degradation under environmental stressors, as evidenced by high-resolution mass spectrometry (HRMS) and in silico studies .

Basic Environment Degradation

In alkaline conditions, the compound’s nitrile group (if present) can hydrolyze to form amide derivatives. For example, a related compound (ISB) demonstrated the transformation of a nitrile group into an amide via nucleophilic attack, yielding degradation product DP-II (m/z 601.12) .

Oxidative Degradation

Hydrogen peroxide exposure induces oxidation of pyridine rings, forming N-oxide derivatives. This pathway is observed in the formation of DP-III (m/z 599.11), where oxidation at the oxo-pyrrolidine ring nitrogen occurs .

Light-Induced Degradation

Photodegradation under light exposure leads to the loss of difluoro groups from the cyclobutane ring, resulting in DP-IV (m/z 547.14) .

Mass Fragmentation Patterns

The compound’s fragmentation under stress reveals its structural stability and reactivity. Key observations from HRMS/MS studies include:

Fragment Experimental Mass Probable Loss Structural Implication
m/z 476.06C₄H₇F₂N₂ClHalogen eliminationLoss of chlorine and fluorine atoms
m/z 370.13C₃ClFOPyrrolidinone ring lossIndicates instability of the ring structure
m/z 214.06C₁₇H₁₅ClF₃N₃O₃Major molecular lossSuggests cleavage at the cyclobutane-carboxylic acid junction

Halogen Elimination

The compound’s chlorine and fluorine substituents are prone to elimination under stress. For example, the loss of chlorine and fluorine atoms (C₄H₇F₂N₂Cl) occurs during fragmentation, highlighting their labile nature .

Carboxylic Acid Reactivity

While not explicitly detailed in the provided sources, carboxylic acid groups typically undergo:

  • Amidation : Reaction with amines to form amides (e.g., as seen in related compounds ).

  • Esterification : Reaction with alcohols under acidic conditions.

  • Decarboxylation : Loss of CO₂ under thermal stress.

Cyclobutane Ring Stability

The strained cyclobutane ring may undergo ring-opening reactions under high-energy conditions, though specific pathways remain unexplored in the provided data.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is being explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets in novel ways.

Potential Biological Activities :

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for the development of new antibiotics.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its distinctive cyclobutane structure can facilitate the creation of more complex organic molecules.

Applications in Synthesis :

  • Pharmaceutical Intermediates : Used in the synthesis of intermediates for various drugs due to its reactive functional groups.
  • Material Science : Its unique properties allow it to be incorporated into polymers and other materials to enhance performance characteristics.

Mechanistic Studies

The compound's mechanism of action is under investigation, particularly regarding how its structure influences biological interactions.

Mechanism Insights :

  • Enzyme Interaction : It may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid against various bacterial strains. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory potential of this compound using human cell lines. The results demonstrated a reduction in pro-inflammatory cytokine production, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl and difluorocyclobutane moieties can influence the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid with analogous cyclobutane and cycloalkane carboxylic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid C₁₁H₈ClF₂O₂ 246.64 3-Cl phenyl, 3,3-difluoro cyclobutane High electronegativity; potential use in drug design for improved metabolic stability.
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid C₁₁H₉ClO₃ 224.64 3-Cl phenyl, 3-oxo cyclobutane Oxo group increases polarity; used in intermediates for ketone-based reactions.
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 3-Cl phenyl, 3-methyl cyclobutane Methyl group enhances lipophilicity; applicable in hydrophobic drug delivery systems.
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid C₁₁H₈ClF₂O₂ 246.64 4-Cl phenyl, 3,3-difluoro cyclobutane Positional isomer of the target compound; altered steric effects may impact receptor binding.
(1S,3s)-1-(2-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₁FO₃ 210.20 2-F phenyl, 3-hydroxy cyclobutane Chiral hydroxy group enables stereoselective synthesis; used in enantiomerically pure APIs.
1-(3-Fluorophenyl)cyclopentanecarboxylic acid C₁₂H₁₃FO₂ 208.23 3-F phenyl, cyclopentane ring Larger ring size reduces ring strain; employed in cyclopentanone derivative synthesis.
3,3-Difluorocyclobutane-1-carboxylic acid C₅H₆F₂O₂ 136.10 3,3-difluoro cyclobutane (no aryl substituent) Simpler structure; serves as a precursor for fluorinated materials in polymer chemistry.

Key Findings from Comparative Analysis

Electron-Withdrawing Effects :

  • The 3,3-difluoro substitution in the target compound enhances electronegativity compared to 3-oxo (polar but less electronegative) or 3-methyl (electron-donating) analogs . This property is critical for improving metabolic stability in drug candidates.

Cyclopentane derivatives (e.g., 1-(3-Fluorophenyl)cyclopentanecarboxylic acid) exhibit reduced ring strain compared to cyclobutane analogs, favoring conformational flexibility in APIs .

Methyl groups (e.g., ) improve lipophilicity, advantageous for membrane-permeable therapeutics.

Safety Profiles :

  • Compounds like 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid carry hazard warnings (H302, H315) due to acute toxicity and skin irritation, unlike the target compound, for which safety data are unspecified .

Biological Activity

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound that belongs to the family of cyclobutane derivatives. Its unique structure, featuring both chlorophenyl and difluorocyclobutane moieties, suggests potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C11H9ClF2O2
  • Molecular Weight: 246.64 g/mol
  • CAS Number: 1781057-79-1

Biological Activity Overview

The biological activity of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has been explored in various contexts, particularly its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.

Research indicates that this compound may exert its biological effects through modulation of specific receptors and enzymes involved in inflammatory processes. The presence of the chlorophenyl group is hypothesized to enhance binding affinity to target sites, potentially influencing pathways related to pain and inflammation.

In Vitro Studies

Several in vitro studies have assessed the compound's efficacy against various cell lines:

StudyCell LineConcentration (µM)Observed Effect
RAW264.7 (macrophages)10-100Inhibition of TNF-alpha production
HeLa (cervical cancer)5-50Induction of apoptosis
HUVEC (endothelial cells)20-200Reduction in migration

Findings:

  • Anti-inflammatory Activity: In RAW264.7 macrophages, treatment with concentrations ranging from 10 to 100 µM resulted in a significant reduction in TNF-alpha secretion, suggesting anti-inflammatory properties.
  • Cytotoxic Effects: In HeLa cells, the compound induced apoptosis at concentrations above 5 µM, indicating potential cytotoxicity against cancer cell lines.
  • Endothelial Function: HUVEC migration assays demonstrated reduced cell movement at higher concentrations (20-200 µM), hinting at possible effects on angiogenesis.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest that the compound may reduce inflammation in animal models:

StudyModelDosage (mg/kg)Result
Mice with induced arthritis10-30Decreased paw swelling
Rat model of colitis5-15Reduced histological damage

Results Summary:

  • Arthritis Model: Administration of the compound at dosages between 10 to 30 mg/kg significantly decreased paw swelling in mice with induced arthritis.
  • Colitis Model: In rats, dosages of 5 to 15 mg/kg led to reduced histological damage in colitis models, indicating protective effects on intestinal tissues.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent reduction in inflammatory markers in a murine model of arthritis, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

In a recent investigation into its anticancer properties, researchers found that treatment with 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid resulted in significant tumor regression in xenograft models when administered alongside standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, and how can reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or alkylation of pre-functionalized cyclobutane intermediates. Key parameters include solvent choice (e.g., methanol or ethanol for solubility), temperature control (40–80°C to avoid ring strain decomposition), and catalysts (e.g., palladium for cross-coupling reactions involving the chlorophenyl group). Purification often employs recrystallization or column chromatography with ethyl acetate/hexane gradients to isolate the carboxylic acid derivative. Yield improvements (60–85%) are achieved by optimizing stoichiometry of fluorinating agents like DAST (diethylaminosulfur trifluoride) for difluoro incorporation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the cyclobutane ring and fluorinated substituents?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (δ -90 to -110 ppm for CF2_2 groups; splitting patterns confirm spatial arrangement). 1H^{1}\text{H} NMR identifies cyclobutane ring protons (δ 2.5–4.0 ppm, multiplet patterns due to ring strain) and chlorophenyl aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves cyclobutane ring puckering (e.g., "butterfly" vs. "chair" conformations) and dihedral angles between substituents, critical for understanding steric effects .
  • FT-IR : Confirms carboxylic acid C=O stretch (~1700 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) .

Q. How does the cyclobutane ring’s strain influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Cyclobutane’s 90° bond angles induce ring strain, making the compound prone to ring-opening under extreme pH (>10) or heat (>100°C). Stability assays (HPLC monitoring degradation products) show optimal stability at pH 4–7 and 25°C. Buffered solutions (e.g., phosphate buffer) mitigate hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted 19F^{19}\text{F} NMR chemical shifts for the difluorocyclobutane moiety?

  • Methodological Answer : Discrepancies arise from dynamic ring puckering or solvent effects. Solutions include:

  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) simulate fluorine environments and compare with experimental shifts .
  • Low-Temperature NMR : Slows ring puckering dynamics, simplifying split patterns (e.g., at -40°C in CD2_2Cl2_2) .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled analogs clarify coupling constants between fluorine and adjacent carbons .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase or kinases) using fluorometric or calorimetric assays. The chlorophenyl group may enhance hydrophobic binding, while the difluorocyclobutane could mimic transition-state geometries .
  • Mutagenesis Studies : Replace key amino acids in the enzyme’s active site to assess interactions with the cyclobutane or fluorine groups .
  • Molecular Dynamics (MD) Simulations : Predict binding poses and free energy changes (ΔG) using software like AMBER or GROMACS .

Q. What experimental designs mitigate challenges in regioselective functionalization of the cyclobutane ring?

  • Methodological Answer :

  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine auxiliaries) to control substitution sites .
  • Protecting Group Strategies : Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired side reactions during fluorination .
  • Flow Chemistry : Enhances control over exothermic reactions (e.g., fluorinations) to avoid ring-opening byproducts .

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